

Spectroscopic Profile of 1-(3-Bromophenyl)cyclopropanecarbonitrile: A Technical Guide

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Compound of Interest

	1-(3-
Compound Name:	Bromophenyl)cyclopropanecarbon
	itrile
Cat. No.:	B182235

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound **1-(3-Bromophenyl)cyclopropanecarbonitrile**. Due to the limited availability of experimentally-derived public data, this document focuses on predicted values derived from analogous compounds and computational models. It is intended to serve as a reference for researchers in compound identification, characterization, and quality control.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1-(3-Bromophenyl)cyclopropanecarbonitrile**. These predictions are based on data from structurally similar compounds, including 3-bromotoluene and cyclopropanecarbonitrile, as well as computational NMR prediction tools.

Table 1: Predicted ^1H NMR Data

Solvent: CDCl_3 , Reference: TMS (0.00 ppm)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.65	t, J = 1.8 Hz	1H	H-2' (Ar-H)
~7.50	dt, J = 7.8, 1.2 Hz	1H	H-6' (Ar-H)
~7.45	ddd, J = 8.1, 2.1, 1.2 Hz	1H	H-4' (Ar-H)
~7.25	t, J = 7.8 Hz	1H	H-5' (Ar-H)
~1.80	m	2H	Cyclopropyl-H
~1.55	m	2H	Cyclopropyl-H

Predicted using NMRDB.org and analysis of related compounds.

Table 2: Predicted ^{13}C NMR Data

Solvent: CDCl_3 , Reference: TMS (0.00 ppm)

Chemical Shift (ppm)	Assignment
~141.5	C-1' (Ar-C)
~133.0	C-6' (Ar-CH)
~131.0	C-4' (Ar-CH)
~130.5	C-5' (Ar-CH)
~126.0	C-2' (Ar-CH)
~123.0	C-3' (Ar-C-Br)
~121.0	$-\text{C}\equiv\text{N}$
~25.0	C-1 (Cyclopropyl-C)
~18.0	C-2, C-3 (Cyclopropyl- CH_2)

Predicted using NMRDB.org and analysis of related compounds.

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~2240	Medium	C≡N stretch
~1590, 1570, 1470	Medium-Strong	Aromatic C=C stretch
~1020	Medium	Cyclopropyl ring vibrations
~780	Strong	C-Br stretch

Based on characteristic absorption frequencies of aromatic nitriles, cyclopropyl compounds, and brominated aromatics.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
221/223	~50 / ~50	[M] ⁺ (Molecular ion)
142	~100	[M - Br] ⁺
115	~40	[M - Br - HCN] ⁺
91	~30	[C ₇ H ₇] ⁺ (Tropylium ion)

Predictions are based on the isotopic distribution of bromine and common fragmentation patterns of aromatic and nitrile-containing compounds.

Experimental Protocols

The following are general experimental protocols for the acquisition of spectroscopic data for a small organic molecule like **1-(3-Bromophenyl)cyclopropanecarbonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of the solid sample for ^1H NMR (20-50 mg for ^{13}C NMR) and place it in a clean, dry vial.
- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) to the vial.
- Gently agitate the vial to dissolve the sample completely.
- Using a Pasteur pipette with a cotton plug, filter the solution into a 5 mm NMR tube to remove any particulate matter.
- Cap the NMR tube securely.

^1H NMR Acquisition:

- Insert the sample into the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve homogeneity.
- Acquire the spectrum using a standard pulse sequence (e.g., 30° or 90° pulse).
- Process the Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak (CHCl_3 at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

^{13}C NMR Acquisition:

- Follow the same sample insertion and locking procedures as for ^1H NMR.
- Acquire the spectrum using a standard proton-decoupled pulse sequence.
- A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
- Process the FID similarly to the ^1H NMR data.

- Reference the spectrum to the CDCl_3 solvent peak at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid sample directly onto the center of the ATR crystal.
- Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

- Collect a background spectrum of the empty, clean ATR crystal.
- Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the absorbance or transmittance spectrum.
- Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Sample Preparation:

- Prepare a dilute solution of the sample (typically in the low $\mu\text{g/mL}$ to ng/mL range) in a volatile organic solvent such as methanol or acetonitrile.

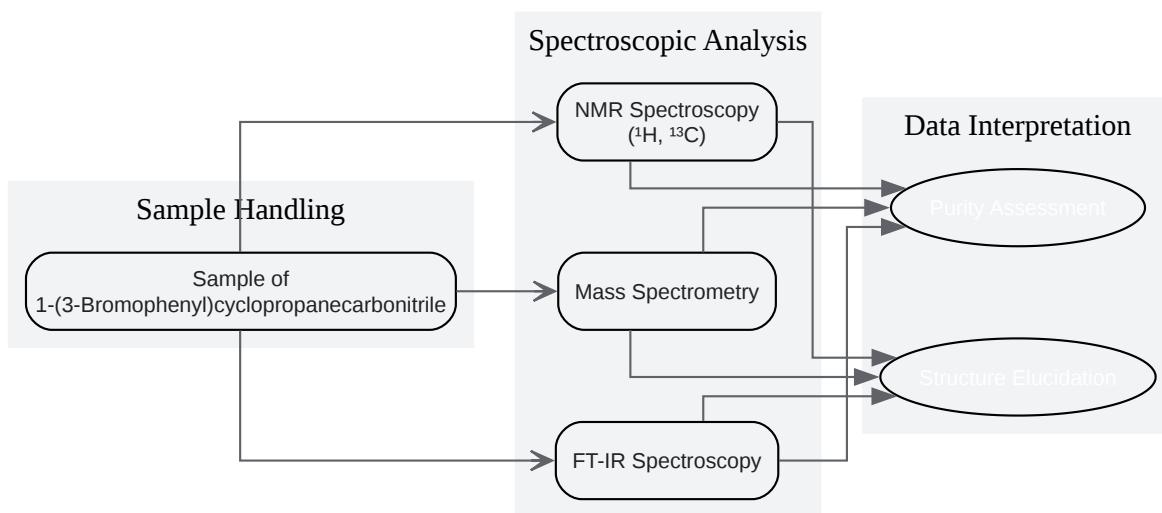
Data Acquisition (Electron Ionization - EI):

- Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
- In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
- The resulting ions and fragment ions are accelerated into the mass analyzer.

- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- The detector records the abundance of each ion, generating the mass spectrum.

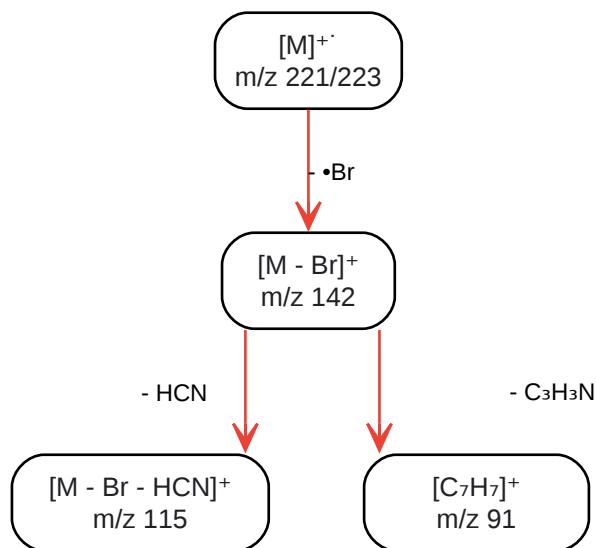
Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the predicted fragmentation pathway.



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Workflow for spectroscopic analysis of a chemical compound.



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Predicted mass spectrometry fragmentation of 1-(3-Bromophenyl)cyclopropanecarbonitrile.

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